

143B Osteosarcoma Cell Line: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: IT-143B

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The 143B cell line is a cornerstone in osteosarcoma research, providing a robust and reliable in vitro and in vivo model for studying the molecular underpinnings of this aggressive bone cancer. This guide offers an in-depth overview of the 143B cell line's characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological processes.

Core Characteristics

Derived from a bone tumor of a 13-year-old Caucasian female, the 143B cell line is renowned for its high metastatic potential and tumorigenicity.^{[1][2]} These cells are characterized by an adherent growth pattern and are instrumental in studies investigating bone cancer progression, metastasis, and the efficacy of novel therapeutic agents.^{[1][2]} A notable feature of the 143B cell line is its thymidine kinase deficiency (TK-), rendering it resistant to bromodeoxyuridine (BUdR).^[3]

Genetic Profile

The 143B cell line harbors several key genetic alterations that contribute to its cancerous phenotype. Notably, it has a homozygous deletion of the CDKN2A gene and homozygous mutations in the TP53 gene (p.Arg156Pro).^[4] Additionally, it carries heterozygous mutations in the KRAS oncogene (p.Gly12Ser and p.Ala59Thr).^[4] These mutations are pivotal in driving the uncontrolled proliferation and survival of these cells. In some studies, inactivating changes in the TP53 gene, specifically a homozygous missense (R156P) mutation, have been confirmed in the 143B cell line.^[5]

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize key quantitative characteristics of the 143B cell line.

Parameter	Value	Source
Doubling Time	~17.2 - 36 hours	[4] [6]
Organism	Human (Homo sapiens)	[2]
Tissue of Origin	Bone, right femur	[2] [4]
Disease	Osteosarcoma	[2] [3]
Age of Donor	13 years	[1] [2]
Gender of Donor	Female	[1] [2]
Ethnicity	Caucasian	[1] [2] [4]
Growth Properties	Adherent	[1] [2]
Biosafety Level	1	[1] [2]

Culture Condition	Recommendation	Source
Initial Seeding Density	2.0 x 10 ⁴ to 6.0 x 10 ⁴ viable cells/cm ²	
Subculture Seeding Density	1.0 x 10 ⁴ to 3.0 x 10 ⁴ cells/cm ²	[3]
Subculture Confluency	Split at 70-80% confluency	[3]
Medium Renewal	2 to 3 times per week	

Experimental Protocols

Detailed methodologies for fundamental experiments involving the 143B cell line are provided below.

Cell Culture and Maintenance

Materials:

- Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) [\[1\]](#)[\[2\]](#)
- Fetal Bovine Serum (FBS), heat-inactivated [\[1\]](#)[\[2\]](#)
- Non-Essential Amino Acids (NEAA) [\[1\]](#)[\[2\]](#)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA or Accutase [\[1\]](#)
- Phosphate-Buffered Saline (PBS), calcium and magnesium free [\[1\]](#)
- Cryopreservation medium (complete growth medium with 10% DMSO) [\[1\]](#)

Protocol:

- Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 8 ml of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% NEAA). Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium. [\[1\]](#)
- Culturing: Transfer the cell suspension to a T25 or T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS. [\[3\]](#) Add 1-2.5 ml of Trypsin-EDTA or Accutase and incubate at room temperature for 8-10 minutes, or until cells detach. [\[1\]](#) Neutralize the enzyme with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at 300 x g for 3 minutes. Resuspend the pellet in fresh medium and seed into new flasks at the recommended density. [\[1\]](#)
- Cryopreservation: Resuspend the cell pellet in cryopreservation medium at a concentration of 1-2 x 10⁶ cells/ml. Aliquot into cryovials and freeze at -80°C overnight in a controlled-rate freezing container before transferring to liquid nitrogen for long-term storage.

Proliferation Assay (XTT Assay)

Materials:

- 143B cells
- 96-well plates
- Complete growth medium
- XTT assay kit
- Spectrophotometer (ELISA reader)

Protocol:

- Seed 143B cells into a 96-well plate at a density of 500 cells/well.[\[7\]](#)
- Incubate for the desired experimental duration (e.g., 72 hours).[\[7\]](#)
- Add 50 µl of the activated XTT solution to each well.[\[7\]](#)
- Incubate the plate for 4 hours at 37°C.[\[7\]](#)
- Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a spectrophotometer.[\[7\]](#)

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

- 143B cells
- 6-well plates
- Complete growth medium
- p200 pipette tip

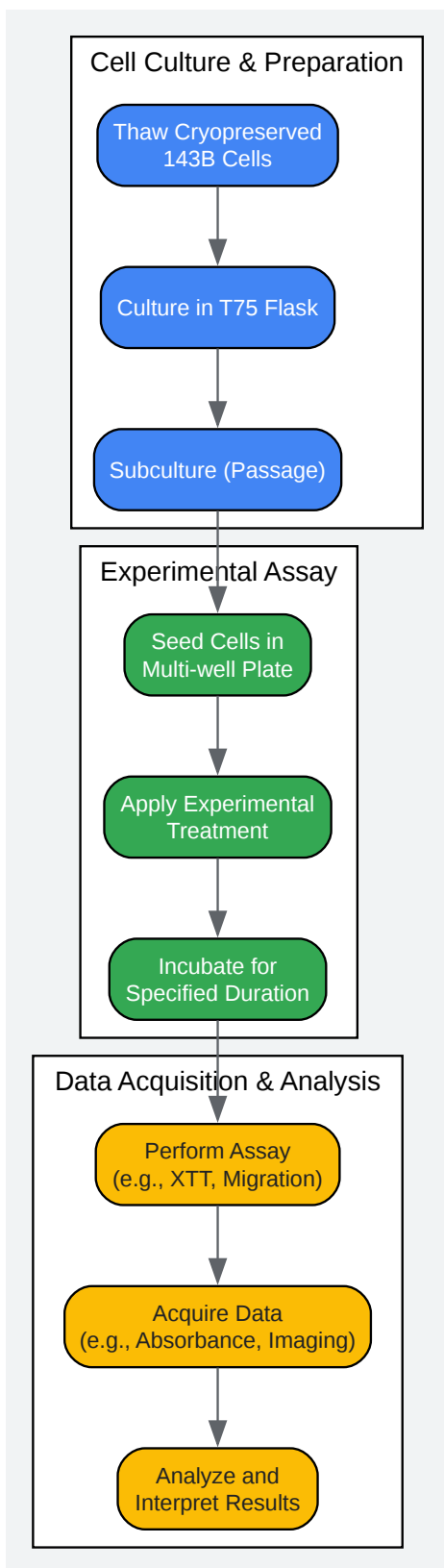
- Microscope with a camera

Protocol:

- Seed 143B cells in a 6-well plate and grow to 100% confluence.[\[8\]](#)
- Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.[\[8\]](#)
- Wash the wells with PBS to remove detached cells and replace with fresh medium.[\[8\]](#)
- Capture images of the wound at time 0 and at subsequent time points (e.g., 16, 20, 24, 40, and 44 hours).[\[8\]](#)
- Measure the area of the wound at each time point to quantify cell migration.[\[8\]](#)

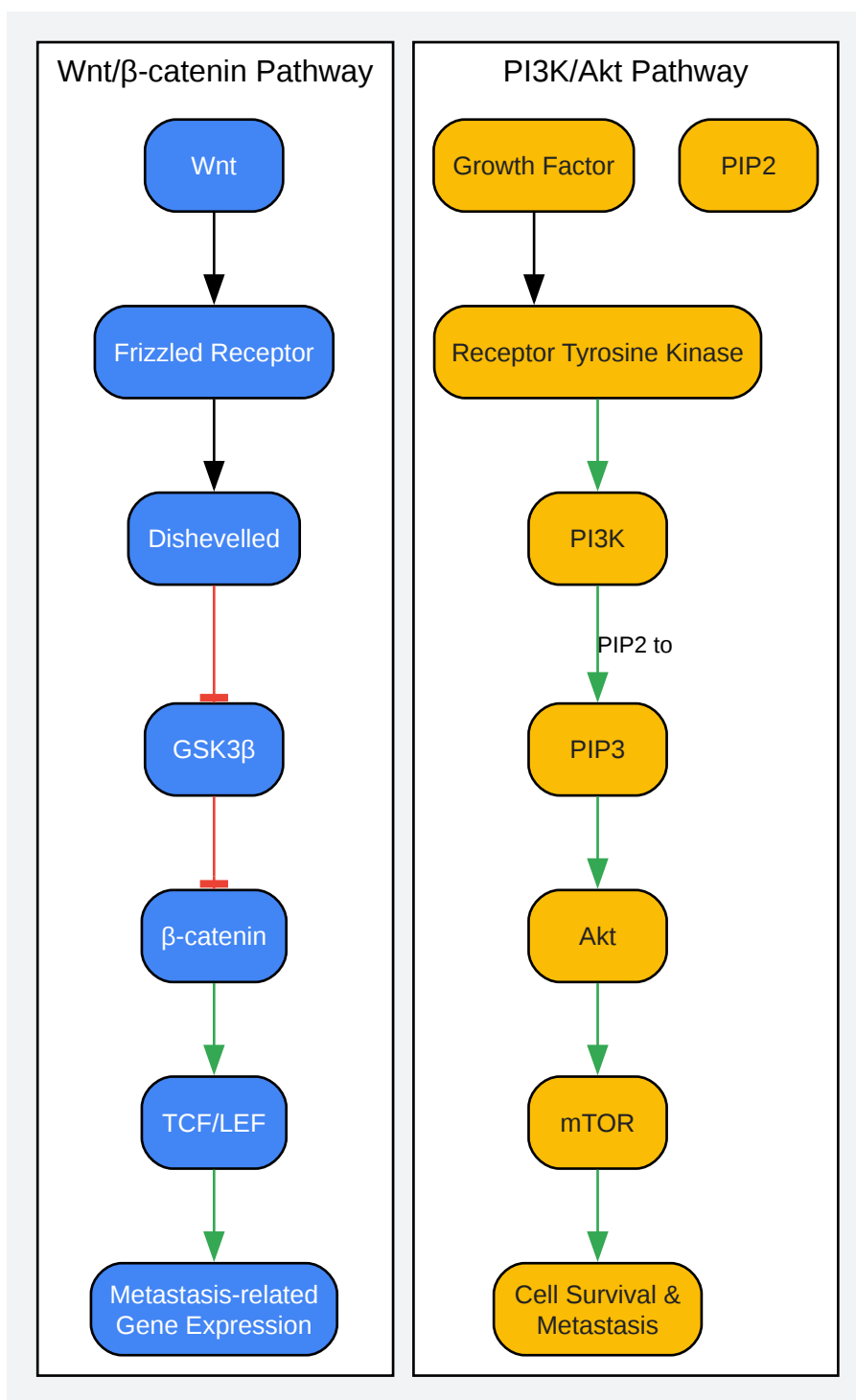
Signaling Pathways and Experimental Workflows

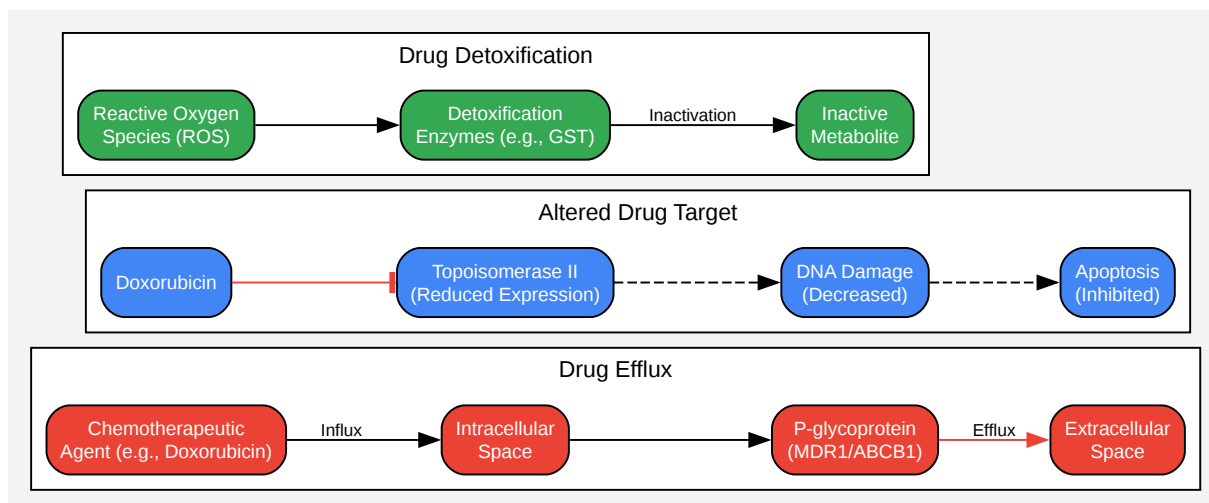
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in 143B cell biology and a typical experimental workflow.



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General experimental workflow for 143B cells.





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- To cite this document: BenchChem. [143B Osteosarcoma Cell Line: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241077#143b-osteosarcoma-cell-line-characteristics]

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